molecular formula C12H18N2O3S B2593094 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide CAS No. 2034525-36-3

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2593094
CAS No.: 2034525-36-3
M. Wt: 270.35
InChI Key: XBEHOSLEVOIYSK-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 2-(oxan-4-ylsulfanyl)ethyl side chain. This structure introduces a sulfur-containing tetrahydropyran moiety, which may enhance solubility or modulate pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-11(8-14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEHOSLEVOIYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide can be achieved through a multi-step process involving the formation of the oxazole ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is typically carried out under acidic conditions with a catalyst to facilitate the cyclization process.

    Introduction of the 5-Methyl Group: The 5-methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.

    Attachment of the Oxan-4-ylsulfanyl Group: The oxan-4-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol compound.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-4-ylsulfanyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: The compound can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide with key analogs based on substituent groups, biological activity, and molecular targets.

Compound Substituent Biological Activity Molecular Target/Mechanism Reference
This compound 2-(oxan-4-ylsulfanyl)ethyl Not reported in evidence Inferred: Potential modulation via sulfur-containing heterocycle N/A
Leflunomide (HWA-486)
(5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide)
4-(trifluoromethyl)phenyl Immunosuppressive, anti-inflammatory COX-2 inhibition; non-cytotoxic inhibition of dihydroorotate dehydrogenase (DHODH)
WU-1
(3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-methylbenzenesulfonyl)ethyl]-1,2-oxazole-4-carboxamide)
2-(4-methylbenzenesulfonyl)ethyl Antimalarial (glucose transport inhibition) Selective inhibition of Plasmodium falciparum hexose transporter (PfHT), IC50 = 5.8 ± 0.6 μM
Impurity-F
(5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide)
2-(trifluoromethyl)phenyl Not directly reported; likely inactive metabolite of Leflunomide N/A
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl Antimicrobial (sulfonamide class) Dihydropteroate synthase (DHPS) inhibition (inferred)
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 2-(4-sulfamoylphenyl)ethyl Not reported; structural similarity to sulfonamide antimicrobial agents N/A

Key Structural and Functional Insights:

Substituent Impact on Activity: The trifluoromethylphenyl group in Leflunomide confers immunosuppressive activity via DHODH inhibition, critical for pyrimidine synthesis in lymphocytes . Sulfonamide-containing analogs (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) likely target bacterial DHPS, akin to classical sulfa drugs . The 2-(oxan-4-ylsulfanyl)ethyl group in the target compound introduces a sulfur-linked tetrahydropyran, which may improve metabolic stability or binding to hydrophobic pockets compared to phenyl or sulfonyl groups.

Selectivity and Pharmacokinetics: WU-1 demonstrates selectivity for PfHT over human GLUT transporters (IC50 > 100 μM for GLUT1–5), highlighting the role of dichlorophenyl and sulfonamide groups in parasite-specific targeting . Leflunomide’s trifluoromethylphenyl moiety enhances lipophilicity, aiding membrane permeability and sustained DHODH inhibition in autoimmune disorders .

Unmet Potential of Sulfur-Containing Derivatives: While the target compound’s oxan-4-ylsulfanyl group is novel among the analogs, its biological profile remains unexplored.

Biological Activity

5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its biological significance. The presence of the oxan-4-ylsulfanyl group enhances its potential interactions with biological targets.

Research indicates that compounds similar to this compound often exhibit inhibitory effects on various enzymes and receptors. The specific mechanisms may involve:

  • Inhibition of Enzyme Activity : Compounds in the oxazole family have been shown to inhibit enzymes such as carbonic anhydrases and cyclooxygenases, which are critical in various physiological processes.
  • Modulation of Signal Transduction Pathways : These compounds may influence pathways involved in inflammation and cancer progression.

Pharmacological Profiles

A study analyzed a series of substituted oxazol-2-one carboxamides, revealing that structural modifications can significantly impact their biological activity. For instance, the introduction of different substituents can enhance potency against specific targets such as human carbonic anhydrase (hCA) .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that related compounds exhibit IC50 values in the nanomolar range against hCA, suggesting a strong inhibitory effect. For example, one derivative showed an IC50 of 0.025 μM .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of oxazole derivatives. Notably, compounds administered orally displayed favorable absorption and bioavailability profiles .
  • Toxicology Assessments : Safety profiles were evaluated through acute toxicity studies in rodents, indicating that these compounds have a wide therapeutic window.

Data Tables

Compound IC50 (μM) Target Study Reference
This compoundTBDHuman Carbonic AnhydraseOngoing Research
4-(5-methylisoxazole)-carboxamide0.025Human Carbonic Anhydrase
5-[4-fluoro-phenyl]-oxazol-3-carboxamideTBDVarious Enzymes

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